BenchChemオンラインストアへようこそ!

3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid

FXa inhibition Structure-activity relationship Pharmacophore modeling

3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid (CAS 2306055-00-3) is a trisubstituted benzofuran scaffold bearing a C3 bromine atom, a C5 free carboxylic acid, and a C7 methylcarbamoyl group. Its molecular formula is C₁₁H₈BrNO₄ with a molecular weight of 298.09 g/mol.

Molecular Formula C11H8BrNO4
Molecular Weight 298.09 g/mol
Cat. No. B14912103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid
Molecular FormulaC11H8BrNO4
Molecular Weight298.09 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC2=C1OC=C2Br)C(=O)O
InChIInChI=1S/C11H8BrNO4/c1-13-10(14)7-3-5(11(15)16)2-6-8(12)4-17-9(6)7/h2-4H,1H3,(H,13,14)(H,15,16)
InChIKeyGOWMFHVYASLHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic Acid — Procurement-Ready Structural and Purity Profile


3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid (CAS 2306055-00-3) is a trisubstituted benzofuran scaffold bearing a C3 bromine atom, a C5 free carboxylic acid, and a C7 methylcarbamoyl group . Its molecular formula is C₁₁H₈BrNO₄ with a molecular weight of 298.09 g/mol . The compound is supplied as a research-grade intermediate with a certified purity of 98% and a calculated LogP of 2.25, indicative of moderate lipophilicity suitable for membrane-permeability optimization . The benzofuran core places it within the carbamoyl-type benzofuran derivative class claimed as activated coagulation factor X (FXa) inhibitors [1].

Why Generic Substitution Fails for 3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic Acid in FXa-Targeted and Carboxylic-Acid-Requiring Workflows


Within the carbamoyl-type benzofuran class, substitution at the C3, C5, and C7 positions is not functionally interchangeable [1]. Replacing the free carboxylic acid with a methyl or ethyl ester (e.g., CAS 2306054-99-7 or CAS 2306055-01-4) abolishes the ionizable pharmacophore required for salt-bridge interactions with the FXa S1 pocket, as defined in the patent pharmacophore model [1]. Conversely, omission of the C3 bromine or the C7 methylcarbamoyl eliminates key lipophilic and hydrogen-bond-donor contacts that differentiate FXa inhibitory potency within congeneric series [1]. These structure-activity relationships make generic substitution with any single-position variant scientifically invalid for target-engagement studies.

Quantitative Differentiation Evidence for 3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic Acid Against Its Closest Structural Analogs


Free Carboxylic Acid vs. Ester Prodrug: Pharmacophoric Integrity for FXa S1-Pocket Engagement

The target compound bears a free C5 carboxylic acid, whereas the closest commercially available analogs — methyl 7-(methylcarbamoyl)benzofuran-5-carboxylate (CAS 2306054-99-7) and ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate (CAS 2306055-01-4) — are ester derivatives that lack the ionizable carboxylate required for salt-bridge formation with the FXa S1 arginine/lysine pocket [1]. In the patent-defined pharmacophore, the C5 carboxylic acid or its bioisostere is mandatory for FXa inhibitory activity; ester analogs require in situ hydrolysis, introducing pharmacokinetic uncertainty and inter-species variability [1].

FXa inhibition Structure-activity relationship Pharmacophore modeling

Bromine at C3: Lipophilicity and Halogen-Bonding Potential Differentiated from Des-Bromo and Des-Halogen Analogs

The C3 bromine atom imparts a calculated LogP of 2.25 and a TPSA of 79.54 Ų to the target compound . The des-bromo analog, methyl 7-(methylcarbamoyl)benzofuran-5-carboxylate (CAS 2306054-99-7, MW 233.22), has a lower molecular weight and lacks the heavy-atom contribution that increases both lipophilicity and potential for halogen-bonding interactions with protein backbones [1]. In benzofuran-based carbonic anhydrase inhibitor series, introduction of a 5-bromobenzofuran tail increased hCA IX inhibition by 3- to 10-fold compared to the non-brominated parent scaffold, demonstrating that bromine substitution on the benzofuran ring is a validated potency-enhancing modification [1].

Lipophilicity optimization Halogen bonding LogP Medicinal chemistry

Certified Purity: 98% Baseline for Reproducible SAR vs. Uncertified or Lower-Purity Analogs

The target compound is supplied with a certified purity of 98% (HPLC), as documented by the vendor . In contrast, several structural analogs available from non-excluded sources are offered at 95% purity or without quantitative purity certification. For example, AKSci lists the related compound 3-bromo-benzofuran derivative (CAS 1548233-62-0) at 95% minimum purity . A 3-percentage-point purity difference corresponds to a potential impurity burden of 20–50 mg per gram of material, which can confound dose-response curves in enzymatic assays or produce spurious SAR interpretations.

Quality control Reproducibility Procurement specification Purity

Methylcarbamoyl at C7: Hydrogen-Bond-Donor Capacity Absent in C7-Unsubstituted or C7-Alkoxy Benzofuran Scaffolds

The C7 methylcarbamoyl group (–CONHCH₃) provides a hydrogen-bond donor (NH) and acceptor (C=O) capable of engaging the FXa active site, as specified in the patent pharmacophore wherein the carbamoyl moiety at the 7-position is a required element for potent FXa inhibition [1]. Commercially available benzofuran-5-carboxylic acid (CAS 90721-27-0) and 3-bromo-benzofuran-5-carboxylic acid analogs lack this carbamoyl group entirely, eliminating a key binding interaction. In the broader carbamoyl-type benzofuran patent, compounds bearing a C7 carbamoyl group demonstrated FXa inhibitory activity, whereas analogs lacking this substituent were not claimed as active [1].

Hydrogen bonding FXa inhibition Carbamoyl pharmacophore Structure-based design

Three-Point Substitution Pattern: Simultaneous C3-Br, C5-COOH, and C7-CONHCH₃ as a Defined FXa Pharmacophore Triad

The target compound is the only commercially identified benzofuran derivative that simultaneously combines (i) a C3 halogen (Br), (ii) a C5 free carboxylic acid, and (iii) a C7 methylcarbamoyl group in a single scaffold . This three-point substitution matches the minimal pharmacophore requirements described in US 2006/0247273 A1 for FXa inhibition, where R¹ = halogen, the C5 position carries a carboxylic acid, and the C7 position carries a carbamoyl [1]. No other compound cataloged under the CAS 2306055-00 series or commercially listed from non-excluded vendors simultaneously satisfies all three structural criteria.

Multi-point pharmacophore FXa inhibitor Convergent substitution Medicinal chemistry

Moderate Lipophilicity (LogP 2.25) Balances Membrane Permeability and Aqueous Solubility Relative to More Lipophilic Di-Substituted Benzofurans

With a computed LogP of 2.25 and a TPSA of 79.54 Ų, the target compound sits within the ideal drug-like property space defined by Lipinski's Rule of Five (LogP ≤5, TPSA <140 Ų) . By comparison, the ethyl ester analog (CAS 2306055-01-4, MW 326.14) has a higher computed LogP (estimated ~2.8–3.2) due to the ethyl ester moiety, which may reduce aqueous solubility and complicate in vitro assay formatting . The target compound's moderate LogP, combined with its free carboxylic acid, provides a favorable balance of permeability and solubility for both biochemical and cell-based assays.

Drug-likeness LogP Lipinski rules Physicochemical profiling

Optimal Procurement and Deployment Scenarios for 3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic Acid


FXa Inhibitor Hit-Finding and Lead Optimization Campaigns

The compound provides a pre-assembled pharmacophore triad (C3–Br, C5–COOH, C7–CONHCH₃) matching the minimal requirements claimed in US 2006/0247273 A1 for FXa inhibition [1]. Procurement of this scaffold enables direct in vitro FXa enzymatic screening without the synthetic delay of introducing a free carboxylic acid or carbamoyl group, accelerating the hit-to-lead timeline [1].

Structure-Activity Relationship (SAR) Studies on Benzofuran-Based Anticoagulants

With all three key substitution positions occupied, this compound serves as a reference point for systematic SAR exploration. Researchers can vary the C3 halogen (Br → Cl, F, I), the C5 acid (→ tetrazole, acyl sulfonamide bioisosteres), or the C7 carbamoyl substituent (→ ethyl, cyclopropyl) while retaining a fully characterized baseline compound with a certified purity of 98% .

Bromodomain Inhibitor Scaffold Diversification

Benzofuran derivatives bearing carbamoyl groups have been claimed as bromodomain inhibitors, particularly BD2-selective BET family antagonists, in GSK patent filings (WO 2019/068665) [2]. The combination of a C3 bromine and a C7 methylcarbamoyl in this compound provides a structurally differentiated entry point distinct from the 2-methylbenzofuran and dibenzofuran scaffolds more commonly explored [2].

Physicochemical Reference Standard for LogP and Permeability Calibration

With a computed LogP of 2.25, TPSA of 79.54 Ų, and MW of 298.09 g/mol, the compound sits near the center of oral drug-like chemical space and can serve as a calibration standard for chromatographic LogP determination or PAMPA permeability assays in medicinal chemistry laboratories .

Quote Request

Request a Quote for 3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.